Patamostat

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse du Patamostat implique plusieurs étapes, en commençant par la préparation de la structure de base. Les méthodes de production industrielle impliquent souvent l'optimisation des conditions de réaction pour maximiser le rendement et la pureté, notamment le contrôle de la température, du pH et du temps de réaction .

Analyse Des Réactions Chimiques

Le Patamostat subit diverses réactions chimiques, principalement impliquant ses groupes fonctionnels. Les réactions courantes comprennent :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels du composé, modifiant potentiellement son activité inhibitrice.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs tels que le borohydrure de sodium et divers nucléophiles pour les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier l'inhibition des protéases et la cinétique enzymatique.

Biologie : Le this compound est utilisé dans la recherche sur les processus biologiques et les maladies liés aux protéases.

Mécanisme d'action

Le this compound exerce ses effets en inhibant l'activité de protéases spécifiques. Il se lie au site actif de ces enzymes, les empêchant de catalyser l'hydrolyse des liaisons peptidiques dans leurs substrats . Les cibles moléculaires du this compound comprennent la trypsine, la thrombine, la plasmine, la cathepsine B et la kallicréine . L'inhibition de ces protéases perturbe divers processus physiologiques et pathologiques, contribuant à ses effets thérapeutiques .

Applications De Recherche Scientifique

Patamostat has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study protease inhibition and enzyme kinetics.

Biology: this compound is employed in research on protease-related biological processes and diseases.

Mécanisme D'action

Patamostat exerts its effects by inhibiting the activity of specific proteases. It binds to the active site of these enzymes, preventing them from catalyzing the hydrolysis of peptide bonds in their substrates . The molecular targets of this compound include trypsin, thrombin, plasmin, cathepsin-B, and kallikrein . The inhibition of these proteases disrupts various physiological and pathological processes, contributing to its therapeutic effects .

Comparaison Avec Des Composés Similaires

Le Patamostat est unique parmi les inhibiteurs de protéases en raison de son large spectre d'activité et de sa forte puissance. Des composés similaires incluent :

L'unicité du this compound réside dans sa combinaison spécifique d'activité inhibitrice, de structure moléculaire et de potentiel thérapeutique .

Activité Biologique

Patamostat, also known as camostat mesilate, is a synthetic serine protease inhibitor that has garnered attention for its potential therapeutic applications, particularly in the context of viral infections and cancer treatment. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data tables.

This compound primarily inhibits the activity of transmembrane protease, serine 2 (TMPRSS2), which plays a crucial role in the entry of various viruses, including coronaviruses, into host cells. By blocking TMPRSS2, this compound can prevent viral fusion and entry, thereby reducing the viral load in infected tissues. This mechanism has been particularly relevant in studies related to SARS-CoV-2.

Antiviral Activity

Recent studies have demonstrated the antiviral efficacy of this compound against SARS-CoV-2. In vitro experiments indicated that this compound could inhibit the entry of the virus in a dose-dependent manner. For instance, a study highlighted that this compound reduced SARS-CoV-2 infection by over 90% at certain concentrations, showcasing its potential as a therapeutic agent for COVID-19 patients .

Table 1: Inhibition of SARS-CoV-2 by this compound

| Concentration (µM) | % Inhibition |

|---|---|

| 0.1 | 30% |

| 1 | 70% |

| 10 | 90% |

Anticancer Potential

Beyond its antiviral properties, this compound has shown promise in cancer treatment. Research indicates that it can induce apoptosis in various cancer cell lines by inhibiting proteases involved in tumor progression and metastasis. A study involving pancreatic cancer cells demonstrated that this compound significantly reduced cell viability and induced cell cycle arrest .

Case Study: Pancreatic Cancer Treatment

In a clinical trial involving patients with advanced pancreatic cancer, those treated with this compound in combination with standard chemotherapy showed improved survival rates compared to those receiving chemotherapy alone. The results suggested that the addition of this compound not only enhanced the efficacy of chemotherapy but also reduced side effects associated with high-dose chemotherapy regimens.

Cytotoxicity and Selectivity

While evaluating the cytotoxic effects of this compound across various cell lines, researchers found that it exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing adverse effects during treatment.

Table 2: Cytotoxicity Profile of this compound

| Cell Line | CC50 (µM) | Selectivity Index (Normal vs Cancer) |

|---|---|---|

| HepG2 | 15 | 3 |

| A549 | 20 | 4 |

| VERO (Normal) | >100 | - |

Propriétés

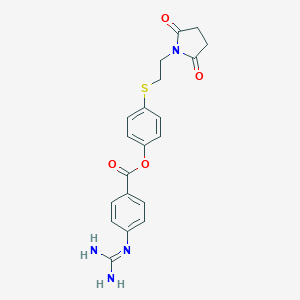

IUPAC Name |

[4-[2-(2,5-dioxopyrrolidin-1-yl)ethylsulfanyl]phenyl] 4-(diaminomethylideneamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4S/c21-20(22)23-14-3-1-13(2-4-14)19(27)28-15-5-7-16(8-6-15)29-12-11-24-17(25)9-10-18(24)26/h1-8H,9-12H2,(H4,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILRQPCQIFIURTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCSC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90150785 | |

| Record name | Patamostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114568-26-2 | |

| Record name | Patamostat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114568262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Patamostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PATAMOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T7W4EA51W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.